molecular formula C10H13Cl2NO3S B105849 (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine CAS No. 139628-16-3

(-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine

Cat. No.: B105849
CAS No.: 139628-16-3
M. Wt: 298.19 g/mol
InChI Key: HAMBQYFZDBYWHU-VYBWYVTGSA-N
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Description

(-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine (CAS: 139628-16-3, molecular formula: C₁₀H₁₃Cl₂NO₃S) is a chiral oxaziridine derivative derived from camphor, a terpenoid natural product. It is widely employed as an enantioselective oxidizing agent in asymmetric synthesis, particularly for the hydroxylation of enolates and sulfoxidation reactions . The compound features a rigid bicyclic camphor scaffold substituted with two chlorine atoms at the 8,8-positions, which enhance its electrophilicity and steric bulk, contributing to high stereoselectivity in reactions . Its (-)-enantiomer is specifically noted for inducing (S)-configuration in sulfoxides when used in sulfide oxidations .

Properties

IUPAC Name

(1R,6S,8R)-7,7-dichloro-11,11-dimethyl-5-oxa-3λ6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2NO3S/c1-7(2)6-3-4-8(7)5-17(14,15)13-10(8,16-13)9(6,11)12/h6H,3-5H2,1-2H3/t6-,8-,10+,13?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMBQYFZDBYWHU-VYBWYVTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC13CS(=O)(=O)N4C3(C2(Cl)Cl)O4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]2CC[C@@]13CS(=O)(=O)N4[C@]3(C2(Cl)Cl)O4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00452762
Record name (4aR,7R,8aS)-8,8-Dichloro-9,9-dimethyltetrahydro-4a,7-methano-3lambda~6~-oxazireno[3,2-i][2,1]benzothiazole-3,3(4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139628-16-3
Record name (4aR,7R,8aS)-8,8-Dichloro-9,9-dimethyltetrahydro-4a,7-methano-3lambda~6~-oxazireno[3,2-i][2,1]benzothiazole-3,3(4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine typically involves the oxidation of the corresponding imine precursor. One common method is the reaction of camphorsulfonylimine with a suitable oxidizing agent such as meta-chloroperoxybenzoic acid (mCPBA) under controlled conditions . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain consistency and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine is known for its ability to undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from reactions with this compound include sulfoxides, nitrones, and α-hydroxy ketones .

Scientific Research Applications

Chemistry

As a chiral oxidizing agent, (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine is primarily utilized in asymmetric synthesis. It facilitates the production of enantiomerically pure compounds through selective oxidation reactions.

  • Key Reactions :
    • Oxidation of sulfides to sulfoxides.
    • Oxidation of amines to nitrones.
    • α-Hydroxylation of enolates.
Reaction TypeSubstrate TypeMajor Product
OxidationSulfidesSulfoxides
OxidationAminesNitrones
α-HydroxylationEnolatesα-Hydroxy ketones

Biology

In biological applications, this compound aids in synthesizing biologically active molecules, including pharmaceuticals and agrochemicals. Its ability to introduce chirality is crucial for the development of effective therapeutic agents.

  • Case Study : Research has shown that this compound can be employed in synthesizing enzyme inhibitors, enhancing our understanding of enzyme mechanisms and potential drug targets .

Medicine

The compound plays a vital role in drug development by enabling the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its chiral nature allows for the creation of more effective drugs with fewer side effects.

Industry

In industrial settings, this compound is used for producing fine chemicals and specialty materials. Its effectiveness in selective oxidation makes it valuable for creating high-purity chemical products.

Case Study 1: Enantioselective Oxidation of Tetrathiafulvalenes

Research indicates that this compound exhibits variable enantioselectivity when oxidizing different tetrathiafulvalene derivatives:

  • Tetrathiafulvalene (TTF) : Weak enantioselectivity.
  • Tetramethyl-tetrathiafulvalene (TMTTF) : Racemic mixture produced.
  • Bis(ethylenedithio)-tetrathiafulvalene (BEDT-TTF) : Achieves up to 44% enantiomeric excess (ee).

This variability highlights the influence of substituents on the tetrathiafulvalene core during oxidation processes.

Case Study 2: Selective Oxidation Reactions

A study on selective sulfide oxidation demonstrated that using this compound resulted in high yields and enantiopurity for sulfoxides:

Sulfoxide ConfigurationYield (%)Enantiomeric Excess (%)
(R)5399

These results confirm the compound's efficacy in achieving desired stereochemical outcomes in synthetic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine with structurally related oxaziridines:

Compound Substituents CAS No. Key Applications Enantioselectivity (Typical) References
This compound 8,8-Cl₂ 139628-16-3 Hydroxylation of enolates, sulfoxidation, indole oxidation 71–96% ee
(+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine 8,8-Cl₂ 127184-05-8 Asymmetric hydroxylation of ketone enolates 90–95% ee
(+)-(8,8-Dimethoxycamphorylsulfonyl)oxaziridine 8,8-(OMe)₂ 131863-82-6 Oxidation of non-aryl sulfides, hydroxylation of lithium enolates 43–96% ee
(+)-(Camphorylsulfonyl)oxaziridine Unsubstituted 104322-63-6 General asymmetric oxidations <10–70% ee
2-(p-Tolyl)-3-phenyloxaziridine Aryl groups N/A Oxidation of phosphates and electron-deficient substrates ≤49% ee

Reactivity and Selectivity

  • Electronic Effects: The dichloro substitution at the 8,8-positions increases the electrophilicity of the oxaziridine ring compared to methoxy or unsubstituted analogues, enabling faster reaction kinetics in enolate hydroxylations . For example, oxidation of sodium enolates with this compound achieves 71–88% ee, while the dimethoxy analogue yields 43–54% ee under similar conditions .
  • Steric Effects: The bulky dichlorocamphoryl group provides superior steric control in sulfoxidation. In the synthesis of 3-aminoisothiazole sulfoxides, this compound under microwave irradiation delivers high enantiopurity (>95% ee), outperforming non-chlorinated variants .
  • Solvent and Substrate Compatibility: The dichloro derivative exhibits broader substrate tolerance. For instance, it effectively oxidizes lithium enolates of 8-methoxy-tetralones to hydroxy ketones with >90% ee, whereas (+)-(8,8-Dimethoxycamphorylsulfonyl)oxaziridine requires specific substrates (e.g., lithium enolates) to achieve comparable selectivity .

Limitations and Trade-offs

  • Cost and Synthesis : this compound requires multi-step synthesis from camphor, including dichlorination and sulfonylation, making it more expensive than simpler oxaziridines like 2-(p-tolyl)-3-phenyloxaziridine .
  • Substrate-Specific Performance: While superior for enolates and sulfides, it underperforms in hydroxylations of sterically hindered substrates. For example, cis-(p-trifluoromethylbenzyl)oxaziridine (+)-163c achieves 68.5% ee in certain cases, surpassing camphor-derived analogues .

Biological Activity

Overview

(-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine is a chiral oxidizing agent widely recognized for its enantioselectivity and efficiency in organic synthesis. Its structure comprises a camphor-derived sulfonyl group, which significantly influences its biological activity, particularly in the oxidation of enolates and other substrates. This article delves into the biological activity of this compound, focusing on its mechanisms of action, applications in various fields, and relevant case studies.

The primary mechanism through which this compound exerts its biological effects is via the oxidation of enolates . This process is crucial in numerous biochemical pathways and leads to the formation of α-hydroxy ketones , which are important intermediates in the synthesis of various bioactive molecules .

Key Features:

  • Target : Enolates
  • Mode of Action : SN2 mechanism
  • Environmental Influences : pH levels affect the stability and formation of enolate anions, impacting the oxidation process.

Applications in Scientific Research

The compound has a broad range of applications across different scientific disciplines:

  • Chemistry : Utilized as a chiral oxidizing agent for asymmetric synthesis.
  • Biology : Important in synthesizing biologically active molecules, including pharmaceuticals and agrochemicals.
  • Medicine : Facilitates the introduction of chirality into drug molecules, enhancing their therapeutic potential.
  • Industry : Employed in producing fine chemicals and specialty materials .

Comparative Analysis with Similar Compounds

Below is a comparison table highlighting this compound against similar compounds:

Compound NameEnantioselectivityMajor Applications
This compoundHighOrganic synthesis, pharmaceuticals
(+)-(10-Camphorsulfonyl)oxaziridineModerateAsymmetric synthesis
Di-t-butyl oxaziridineLowGeneral oxidation reactions

Case Study 1: Oxidation of Tetrathiafulvalene Derivatives

Research indicates that this compound exhibits variable enantioselectivity when oxidizing different tetrathiafulvalene derivatives. For instance:

  • Weak enantioselectivity was observed with tetrathiafulvalene (TTF).
  • A promising enantioselectivity of up to 44% was achieved with bis(ethylenedithio)-tetrathiafulvalene (BEDT-TTF) .

Case Study 2: Synthesis of Biologically Active Molecules

In a study involving the synthesis of oligo(glycosyl phosphates), this compound was employed for its rapid and efficient oxidation capabilities. This application underscores its utility in developing complex biomolecules necessary for therapeutic applications .

Q & A

Basic: What are the primary applications of (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine in asymmetric synthesis?

This compound is a chiral oxidizing agent widely used in asymmetric synthesis for:

  • Enantioselective sulfide-to-sulfoxide oxidation : Achieves high enantiomeric excess (ee) (86–90%) in prochiral sulfide oxidations, with stereochemical outcomes influenced by the reagent’s camphor-derived scaffold .
  • α-Hydroxylation of enolates : Converts ketone or ester enolates into α-hydroxy carbonyl compounds with predictable stereochemistry. For example, in the synthesis of (+)-jiadifenin and taxol intermediates, this reagent enables diastereoselective hydroxylation .
  • Phosphonate and phosphate oxidations : Used in solid-phase synthesis of glycosyl phosphate repeating units, where it oxidizes phosphites to phosphotriesters .

Advanced: How can enantiomeric excess (ee) be optimized during enolate hydroxylation with this reagent?

Key optimization strategies include:

  • Counterion selection : Lithium enolates (generated with LiHMDS or LDA) yield higher ee compared to sodium or potassium analogs due to tighter ion pairing, as shown by 7Li NMR^7\text{Li NMR} studies .
  • Temperature control : Reactions performed at –78°C minimize side reactions and improve stereochemical fidelity. Warming to 0°C prematurely can lead to racemization or decomposition .
  • Solvent purity : Use freshly distilled THF to eliminate water, which hydrolyzes the oxaziridine and reduces efficiency .
  • Substrate steric effects : Bulky substrates may require longer reaction times (3–5 hours) for complete conversion .

Basic: What is the role of lithium enolates in reactions with this oxaziridine?

Lithium enolates are critical intermediates that react with the oxaziridine via a stereospecific oxygen-transfer mechanism. The enolate’s geometry (E or Z) dictates the hydroxylation site:

  • Regioselectivity : Deprotonation at the α-position using LDA or LiHMDS generates a planar enolate, enabling selective α-hydroxylation .
  • Stereochemical control : The lithium counterion stabilizes the transition state, favoring a specific facial attack by the oxaziridine. Computational studies suggest the bulky camphor group directs the reagent’s approach .

Advanced: How can contradictions in stereochemical outcomes be resolved for diverse substrates?

Discrepancies in stereoselectivity arise from:

  • Substrate electronic effects : Electron-withdrawing groups on the enolate alter transition-state geometry. For example, electron-deficient enolates exhibit reduced ee due to weakened ion pairing .
  • Competing oxidation pathways : Non-enolate substrates (e.g., sulfides) may follow alternative mechanisms (e.g., radical intermediates), leading to variable ee. Computational modeling (DFT) of transition states is recommended to predict outcomes .
  • Reagent decomposition : Impurities in the oxaziridine (e.g., reduced imine byproducts) can skew results. Validate reagent purity via 1H NMR^1\text{H NMR} or TLC (silica gel, DCM/acetone 9:1) .

Basic: What analytical methods confirm successful hydroxylation reactions?

  • TLC analysis : Monitor reaction progress using DCM/acetone (9:1) as eluent. Hydroxylated products typically exhibit lower RfR_f values (e.g., Rf=0.45R_f = 0.45) compared to starting materials (Rf=0.65R_f = 0.65) .
  • Chiral HPLC or NMR : Determine ee using chiral stationary phases or 19F NMR^{19}\text{F NMR} with chiral shift reagents .
  • X-ray crystallography : Resolve absolute configurations for crystalline products, as demonstrated in camphorlactone-sulfonyloxaziridine syntheses .

Advanced: What are common side reactions under non-optimal conditions?

  • Overoxidation : Prolonged reaction times or excess reagent can oxidize sulfoxides to sulfones or hydroxylated products to ketones .
  • Fragmentation : Electron-deficient enolates (e.g., α,β-unsaturated systems) may undergo C–C bond cleavage, yielding phenolic byproducts (e.g., phenol 59 from dihydrocostunolide derivatives) .
  • Imine formation : Residual moisture hydrolyzes the oxaziridine to camphorylsulfonylimine, detectable via TLC but invisible under UV .

Basic: How should this oxaziridine be prepared and stored?

  • Storage : Keep under inert gas (argon) at –20°C to prevent oxidation or hydrolysis. Commercial reagents (e.g., Aldrich) are typically pre-purified .
  • Handling : Use oven-dried glassware and syringes for transfers. Avoid exposure to moisture or acids, which degrade the reagent .

Advanced: How does steric bulk influence reaction pathways in complex substrates?

  • Steric hindrance : Bulky substituents on the substrate or reagent (e.g., dichlorocamphor group) enforce facial selectivity. For example, in the synthesis of γ-rhodomycionone, the camphor scaffold directs reagent approach to the less hindered enolate face .
  • Solvent effects : Non-polar solvents (e.g., CCl4_4) enhance steric discrimination by reducing solvation, as seen in menthyl sulfenate oxidations .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine
Reactant of Route 2
(-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine

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